

# Case Study: Crystal Structure of 3-Fluoro-4-methylbenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzoic acid

Cat. No.: B1349350

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The crystal structure of 3-Fluoro-4-methylbenzoic acid ( $C_8H_7FO_2$ ) reveals a nearly planar molecular conformation.<sup>[1]</sup> The dihedral angle between the benzene ring and the carboxyl group is minimal, indicating a high degree of conjugation.<sup>[1]</sup> In the solid state, pairs of molecules are linked by O—H $\cdots$ O hydrogen bonds to form centrosymmetric dimers.<sup>[1]</sup>

## Data Presentation

The following tables summarize the quantitative data from the single-crystal X-ray diffraction study of 3-Fluoro-4-methylbenzoic acid.<sup>[1]</sup>

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>
Formula Weight	154.14
Temperature	120(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	3.8132(5) Å
b	6.0226(8) Å
c	30.378(4) Å
β	92.50(2)°
Volume	696.98(16) Å <sup>3</sup>
Z	4
Calculated Density	1.469 Mg/m <sup>3</sup>
Absorption Coefficient	0.12 mm <sup>-1</sup>
F(000)	320
Data Collection	
Crystal Size	0.55 x 0.19 x 0.16 mm
Theta range for data collection	10.3 to 26.0°
Index ranges	-5≤h≤5, -8≤k≤8, -42≤l≤42
Reflections collected	1773
Independent reflections	1773 [R(int) = 0.000]
Refinement	

Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / parameters	1773 / 0 / 102
Goodness-of-fit on $F^2$	1.12
Final R indices [ $ I  > 2\text{sigma}(I)$ ]	$R_1 = 0.054$ , $wR_2 = 0.157$
R indices (all data)	$R_1 = 0.067$ , $wR_2 = 0.164$
Largest diff. peak and hole	0.49 and -0.25 e. $\text{\AA}^{-3}$

Table 2: Hydrogen Bond Geometry

D—H $\cdots$ A	$d(D—H)$ ( $\text{\AA}$ )	$d(H\cdots A)$ ( $\text{\AA}$ )	$d(D\cdots A)$ ( $\text{\AA}$ )	$\angle(DHA)$ ( $^\circ$ )
O1—H01 $\cdots$ O2 <sup>i</sup>	0.92(4)	1.70(4)	2.6117(17)	176(3)

Symmetry codes:

(i)  $-x, -y+2,$   
 $-z+1$

## Experimental Protocols

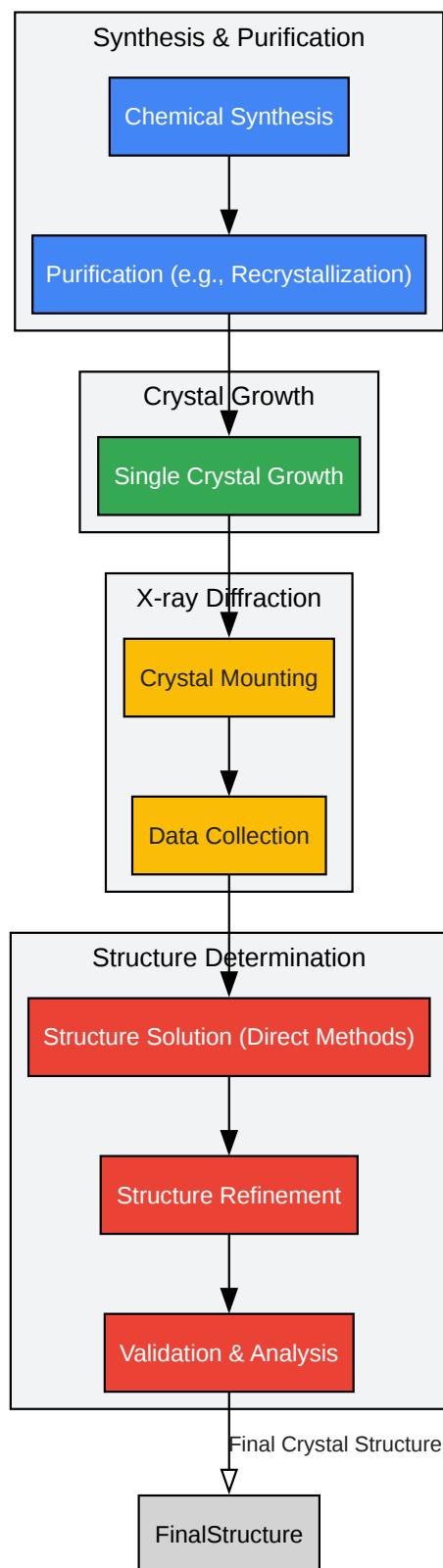
The determination of the crystal structure of 3-Fluoro-4-methylbenzoic acid involved the following key steps:

1. Synthesis and Crystallization: The compound was synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.
2. Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal was mounted on a goniometer head. Data were collected at a low temperature (120 K) to minimize thermal vibrations, using a diffractometer equipped with a Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ).<sup>[1]</sup> A series of  $\omega$  scans were performed to collect a complete dataset.
3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final structure was validated using standard crystallographic software.

## Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like **2-Fluoro-4-methylbenzoic acid**.



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Caption: Experimental workflow for crystal structure determination.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Case Study: Crystal Structure of 3-Fluoro-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349350#2-fluoro-4-methylbenzoic-acid-crystal-structure>

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